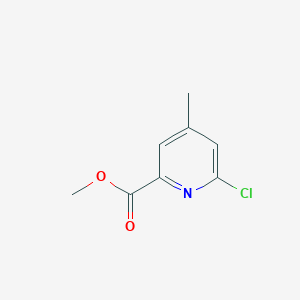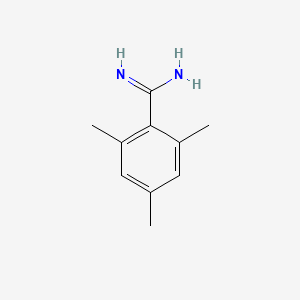![molecular formula C18H15N3O5S2 B2944735 N-(benzo[d][1,3]dioxol-5-yl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide CAS No. 1171724-22-3](/img/structure/B2944735.png)
N-(benzo[d][1,3]dioxol-5-yl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N-(benzo[d][1,3]dioxol-5-yl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of similar benzo[d][1,3]dioxole-type compounds has been reported in the literature . The strategy was based upon the well-known Pd-catalyzed arylation to set the aporphine framework, and Noyori asymmetric hydrogenation followed by diastereoselective resolution to achieve excellent enantioselectivity .Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name. It contains a benzo[d][1,3]dioxol-5-yl group, a thiazole-4-carboxamide group, and a (4-(methylsulfonyl)phenyl)amino group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not well-documented .科学的研究の応用
Antimicrobial and Antifungal Applications
Synthesis and Evaluation of Antimicrobial Agents : Research into the synthesis of novel compounds, including those related to N-(benzo[d][1,3]dioxol-5-yl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide, has shown promise in antimicrobial and antifungal activities. These compounds have been tested against a range of bacterial and fungal strains, demonstrating their potential as effective antimicrobial agents. Notably, certain derivatives have shown significant activity against Gram-positive and Gram-negative bacteria, as well as fungal pathogens like Candida albicans and Aspergillus niger, highlighting their potential in treating infections (Sych et al., 2019; Mansour et al., 2020) (Sych et al., 2019) (Mansour et al., 2020).
Anticancer Applications
Anticancer Activity Studies : Investigations into the anticancer properties of similar compounds have been conducted, with some derivatives displaying promising results against various cancer cell lines. These studies involve the synthesis and evaluation of compounds for their potential to inhibit cancer cell growth, offering insights into their applicability in oncology. Compounds have been evaluated against breast, lung, colon, and ovarian cancer cell lines, showing moderate to excellent anticancer activity in comparison to established drugs like etoposide (Ravinaik et al., 2021) (Ravinaik et al., 2021).
Antiprotozoal and Antiviral Applications
Investigation Against Protozoal and Viral Infections : Theoretical and practical research has explored the reactivity and potential antiprotozoal activity of sulfonamide derivatives, including those structurally related to N-(benzo[d][1,3]dioxol-5-yl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide. These studies have focused on their effectiveness against diseases like malaria and their potential use in treating viral infections such as COVID-19, utilizing computational calculations and molecular docking studies to predict their efficacy (Fahim & Ismael, 2021) (Fahim & Ismael, 2021).
Drug Discovery and Chemical Synthesis
Advancements in Drug Discovery : The development and synthesis of benzothiazole derivatives for use as building blocks in drug discovery have been reported. These studies demonstrate an efficient pathway for creating compounds that can be further modified for targeted applications in medicinal chemistry, highlighting their versatility and potential in the development of new therapeutic agents (Durcik et al., 2020) (Durcik et al., 2020).
将来の方向性
特性
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(4-methylsulfonylanilino)-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O5S2/c1-28(23,24)13-5-2-11(3-6-13)20-18-21-14(9-27-18)17(22)19-12-4-7-15-16(8-12)26-10-25-15/h2-9H,10H2,1H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USIPXSBSKLGSMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)NC2=NC(=CS2)C(=O)NC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzo[d][1,3]dioxol-5-yl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 3-(benzo[d]thiazol-2-yl)-2-(5-chlorothiophene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2944655.png)

![2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2944661.png)
![(Z)-2-(2,5-dioxopyrrolidin-1-yl)-N-(3-ethyl-4-methoxy-7-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2944662.png)

![(3s,7Ar)-3-phenyl-1,7a-dihydro-pyrrolo[1,2-c]oxazol-5-one](/img/structure/B2944664.png)
![1-(4-Fluorophenyl)-2,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2944666.png)
![Benzo[d][1,3]dioxol-5-yl(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone](/img/structure/B2944668.png)
![3-(2-ethoxyethyl)-8-(4-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2944669.png)



![2-[[Cyclopropylmethyl(prop-2-ynyl)amino]methyl]-6-methylpyridin-3-ol](/img/structure/B2944674.png)
![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2944675.png)